molecular formula C12H11NO2 B077429 methyl 2-(1H-pyrrol-1-yl)benzoate CAS No. 10333-67-2

methyl 2-(1H-pyrrol-1-yl)benzoate

Cat. No. B077429
CAS RN: 10333-67-2
M. Wt: 201.22 g/mol
InChI Key: KUEYSLOCROREKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-pyrrol-1-yl)benzoate is a chemical compound with significant interest in various scientific fields. This analysis will explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Methyl 2-(1H-pyrrol-1-yl)benzoate can be synthesized through multi-step chemical reactions. Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates involving benzene rings, achieved via a three-step substitution reaction. These processes typically involve complex organic synthesis techniques and require precise control of reaction conditions (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(1H-pyrrol-1-yl)benzoate has been extensively studied using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is commonly employed for crystallographic analysis. For instance, Huang et al. (2021) utilized density functional theory (DFT) to calculate molecular structures, affirming their consistency with structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions of methyl 2-(1H-pyrrol-1-yl)benzoate involve functionalization of the benzene core, as demonstrated in studies like those by Wiest et al. (2016), where pyrrole was used as a directing group for Pd(II)-catalyzed ortho-functionalization of C(sp²)-H bonds (Wiest, Poethig, & Bach, 2016).

Physical Properties Analysis

The physical properties of compounds like methyl 2-(1H-pyrrol-1-yl)benzoate can be complex. Studies often focus on crystalline properties and solubility characteristics. For example, X-ray crystallography provides insights into the conformational properties of the molecules (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are critical in understanding how methyl 2-(1H-pyrrol-1-yl)benzoate behaves under different conditions. Research like that of Huang et al. (2021) and Wiest et al. (2016) helps in elucidating these aspects, often using computational methods like DFT and experimental techniques to explore molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021); (Wiest, Poethig, & Bach, 2016).

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field : Oncology .
  • Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate has been studied for its anti-tumoral effects, specifically on head and neck squamous cell carcinoma (HNSCC) cell lines .
  • Methods of Application or Experimental Procedures : The compound was applied to two human HNSCC cell lines. The treatment involved the use of 1 μM RDS 60 (a structural analog of nocodazole, which is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative) for 24 hours .
  • Results or Outcomes : The treatment significantly inhibited replication of both HNSCC cell lines without inducing any important cytotoxic effect on human dermal fibroblasts and human keratinocytes. It was found to stop the development of normal bipolar mitotic spindles and block the cell cycle in the G2/M phase, along with cytoplasmic accumulation of cyclin B1. Treatment with 2 μM RDS 60 for 24 hours induced the activation of apoptosis in both HNSCC cell lines. Additionally, RDS 60 was able to reverse the epithelial-mesenchymal transition and to inhibit cell migration and extracellular matrix infiltration of both HNSCC cell lines .

Application in Synthesis of New Compounds

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can be used in the synthesis of new compounds. It has been used in the benzoylation of substituted phenols under low temperature .
  • Methods of Application or Experimental Procedures : The compound was used in the benzoylation of substituted phenols under low temperature. These benzoylated products on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
  • Results or Outcomes : The process resulted in the formation of hydroxy benzophenones .

Application in Metal Chemistry

  • Specific Scientific Field : Inorganic Chemistry .
  • Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can potentially be used in the field of metal chemistry. The conception and tuning of ligand capabilities can ultimately lead to an innovative area of metal chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this potential application are not detailed in the source .

Application in Synthesis of New Compounds

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can be used in the synthesis of new compounds. It has been used in the benzoylation of substituted phenols under low temperature .
  • Methods of Application or Experimental Procedures : The compound was used in the benzoylation of substituted phenols under low temperature. These benzoylated products on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
  • Results or Outcomes : The process resulted in the formation of hydroxy benzophenones .

Application in Metal Chemistry

  • Specific Scientific Field : Inorganic Chemistry .
  • Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can potentially be used in the field of metal chemistry. The conception and tuning of ligand capabilities can ultimately lead to an innovative area of metal chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this potential application are not detailed in the source .

Safety And Hazards

“Methyl 2-(1H-pyrrol-1-yl)benzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . It should be kept away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately make the victim drink water (two glasses at most) and consult a physician .

properties

IUPAC Name

methyl 2-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYSLOCROREKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380238
Record name Methyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-pyrrol-1-yl)benzoate

CAS RN

10333-67-2
Record name Methyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 500 g of methyl anthranilate and 438 g of 2,5-dimethoxytetrahydrofuran in 670 ml of glacial acetic acid is heated at reflux temperature for 11/2 hours. The acetic acid is then evaporated under reduced pressure and the residue is distilled to yield methyl 2-(1H-pyrrol-1-yl)-benzoate, b.p. 109°/0.1 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.14 mol of 2,5-dimethoxytetrahydrofuran and 19.84 g of 4-chloropyridine hydrochloride in 600 ml of 1,4-dioxane are stirred for 10 minutes at 25° C., and then 17.12 mol of methyl anthranilate are added and the suspension is heated at reflux for 3 hours. After removal of the dioxane under reduced pressure, the residue is taken up in 1 liter of water and extracted with diethyl ether. The ethereal phase is washed with water, decanted off, dried over magnesium sulfate, rendered colourless with animal charcoal, and then concentrated under reduced pressure to yield the title product in the form of an oil.
Quantity
17.14 mol
Type
reactant
Reaction Step One
Quantity
19.84 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.12 mol
Type
reactant
Reaction Step Two
Yield
92.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-pyrrol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1H-pyrrol-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-(1H-pyrrol-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1H-pyrrol-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1H-pyrrol-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1H-pyrrol-1-yl)benzoate

Citations

For This Compound
6
Citations
A Garofalo, G Ragno, G Campiani, A Brizzi, V Nacci - Tetrahedron, 2000 - Elsevier
The Wadsworth–Emmons olefination between 2-(1H-pyrrol-1-yl)benzaldehyde and methyl α-(diethylphosphonyl)phenylacetate leads exclusively to the cis-isomer of methyl 2-(1H-pyrrol-…
Number of citations: 10 www.sciencedirect.com
SP Park, YS Song, KJ Lee - Tetrahedron, 2009 - Elsevier
A simple method for synthesizing substituted 4H-pyrrolo[1,2-a][1]benzazepines using acid-assisted cyclization of the Morita–Baylis–Hillman adducts of 2-(1H-pyrrol-1-yl)benzaldehydes …
Number of citations: 13 www.sciencedirect.com
F Aiello, A Garofalo, F Grande - Tetrahedron, 2010 - Elsevier
A series of 9H-pyrrolo[1,2-a]indol-9-ones have been prepared via in-situ sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide. The …
Number of citations: 22 www.sciencedirect.com
S Nishimoto, H Nakahashi, M Toyota - Tetrahedron Letters, 2020 - Elsevier
A catalytic tandem oxidation of Csingle bondN, Csingle bondC, and C(sp 3 )–H bonds is developed. This tandem oxidation is applied to two-step total syntheses of papaveraldine and …
Number of citations: 6 www.sciencedirect.com
S Postikova, M Sabbah, D Wightman… - The Journal of …, 2013 - ACS Publications
Highly atroposelective Meyers’ lactamization promoted by pivalic acid under microwave irradiation is reported which allows the construction of nonracemic substituted-dibenzo(di)…
Number of citations: 35 pubs.acs.org
T Mita, H Tanaka, K Michigami, Y Sato - 2014
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.